molecular formula C14H22F3NO3S2 B15096313 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate

3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate

Cat. No.: B15096313
M. Wt: 373.5 g/mol
InChI Key: SCUKCQARKNODSO-UHFFFAOYSA-N
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Description

3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate is a unique chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its complex structure, which includes a trifluoromethylsulfanyl group, a butylammonium group, and a tosylate anion. Its unique properties make it a valuable reagent in organic synthesis and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate typically involves multiple steps. One common method includes the reaction of 3-methyl-1-trifluoromethylsulfanylmethyl-butylamine with p-toluenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of iodide derivatives.

Scientific Research Applications

3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The butylammonium group provides solubility and facilitates the compound’s interaction with biological molecules. The tosylate anion acts as a leaving group in substitution reactions, enabling the formation of new chemical bonds.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate stands out due to its unique combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H22F3NO3S2

Molecular Weight

373.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;[4-methyl-1-(trifluoromethylsulfanyl)pentan-2-yl]azanium

InChI

InChI=1S/C7H14F3NS.C7H8O3S/c1-5(2)3-6(11)4-12-7(8,9)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,3-4,11H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

SCUKCQARKNODSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(CSC(F)(F)F)[NH3+]

Origin of Product

United States

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